molecular formula C11H10IN B1309478 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 872473-09-1

7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B1309478
CAS No.: 872473-09-1
M. Wt: 283.11 g/mol
InChI Key: BBQMRHPBVQMRKE-UHFFFAOYSA-N
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Description

7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole, also known as 7-Iodoindolenine, is a chemical compound with the molecular formula C11H10IN and a molecular weight of 283.11 g/mol.

Scientific Research Applications

7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Safety and Hazards

The safety data sheet for “7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” advises against breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the iodination of 1,2,3,4-tetrahydrocyclopenta[b]indole. One common method includes the use of iodomethane as the iodinating agent . The reaction conditions often involve the presence of a base and a solvent such as dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: This compound is similar in structure but lacks the iodine atom, which can significantly alter its chemical properties and reactivity.

    7-Iodoindole-3-carboxaldehyde: Another iodine-substituted indole derivative, but with different functional groups that confer distinct chemical behaviors.

Uniqueness: 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemistry and various research applications.

Properties

IUPAC Name

7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQMRHPBVQMRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406382
Record name 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872473-09-1
Record name 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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